molecular formula C8H12O B1593525 5,5-Dimethylcyclohex-2-enone CAS No. 4694-17-1

5,5-Dimethylcyclohex-2-enone

Cat. No. B1593525
CAS RN: 4694-17-1
M. Wt: 124.18 g/mol
InChI Key: CDDGRARTNILYAB-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclohex-2-enone is a chemical compound with the molecular formula C8H12O . It is also known by other names such as 2-Cyclohexen-1-one, 5,5-dimethyl- .


Synthesis Analysis

Several methods have been reported for the synthesis of compounds related to 5,5-Dimethylcyclohex-2-enone. For instance, 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone was synthesized via one-pot three-component reactions of aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound . Another method involved the use of L-histidine as a catalyst for the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylcyclohex-2-enone can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . Crystal data can also be collected using a BRUKER SMART APEX II CCD X-ray diffractometer .


Chemical Reactions Analysis

5,5-Dimethylcyclohex-2-enone can undergo various chemical reactions. For example, it can participate in a Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes . It can also participate in photocycloaddition reactions with ethylidenemalononitrile .


Physical And Chemical Properties Analysis

5,5-Dimethylcyclohex-2-enone has a molecular weight of 124.18 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 179.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.6±3.0 kJ/mol, and it has a flash point of 64.9±5.1 °C .

Scientific Research Applications

Tautomerization Studies

The study of 5,5-Dimethylcyclohex-2-enone (DMC) often involves its tautomeric forms. A significant research by Kikta and Bieron (1976) demonstrated the enol-imine to keto-enamine tautomerization in the formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone, providing insights into the molecular transformations of DMC derivatives (E. J. Kikta, J. F. Bieron, 1976).

Computational Studies

Eryılmaz et al. (2017) conducted computational studies on (E)-3-(2-Chlorostyryl)-5,5-Dimethylcyclohex-2-Enone, highlighting the theoretical aspects of DMC derivatives and their electronic properties (S. Eryılmaz, M. Gul, Zehra Kozak, Ersin Inkaya, 2017).

Crystallography and Molecular Structure

Boulebd et al. (2014) explored the crystal structure of 3-Anilino-5,5-dimethylcyclohex-2-enone, providing valuable data on molecular conformations and interactions relevant to the compound's scientific applications (Houssem Boulebd et al., 2014).

Photocycloaddition Reactions

Lohmeyer and Margaretha (2005) discussed the photocycloaddition of cyclohex-2-enones like DMC to alkylidenemalononitriles, showing its potential in light-induced chemical reactions (Britta Lohmeyer, P. Margaretha, 2005).

Future Directions

The future directions of research on 5,5-Dimethylcyclohex-2-enone could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of complex structural scaffolds by introducing environmentally benign reaction conditions .

properties

IUPAC Name

5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)5-3-4-7(9)6-8/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGRARTNILYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196990
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylcyclohex-2-enone

CAS RN

4694-17-1
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexenone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methoxy-5,5-dimethyl-cyclohex-2-enone (80 g, 0.52 mol) in anhydrous tetrahydrofuran (270 mL) was treated dropwise with a 1M solution of LiAlH4 in tetrahydrofuran (182 mL), under argon atmosphere and keeping the temperature of the reaction between 0° C. and 5° C. The temperature was allowed to rise to 25° C. and the mixture was stirred for 4 hours. The resulting slurry was cooled with an ice bath, quenched with ethyl acetate (30 mL) and poured with caution into a cooled 2 M H2SO4 solution. The aqueous solution was then extracted with diethyl ether (300 mL×3), dried on Na2SO4 and evaporated under reduced pressure to remove most of the solvent. The crude material contained the title compound as a low boiling point oil that was used in the next step without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dissolve 3-methoxy-5,5-dimethyl-cyclohex-2-enone (Tetrahedron 57 (2001) 217-225) (10.6 g, 68.7 mmol) in ether (500 ml) cool to 0° C., add dropwise a 1.5M solution of diisobutyl aluminum hydride (68.7 ml, 103 mmol), and stir for 30 minutes. Add saturated aqueous ammonium chloride (25 ml), stir 1 hour, add anhydrous magnesium sulfate (10 g), stir 1 hour. Filter through celite and concentrate. Dissolve the residue in ether (500 ml), add toluene-4-sulfonic acid monohydrate (650 mg, 3.44 mmol) and water (6.2 ml), and stir 1 hour. Wash with saturated aqueous sodium bicarbonate, brine, dry and concentrate to give the title compound as a clear oil (5.0 g, 58%): 1H NMR (CDCl3) δ 6.89-6.84 (m, 1H), 2.28 (s, 2H), 2.26-2.24 (q, 2H), 1.06 (s, 6H).
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
650 mg
Type
catalyst
Reaction Step Five
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Five
Yield
58%

Synthesis routes and methods III

Procedure details

Activated zinc dust (15.0 g) was added to a stirred solution of 3-chloro-5,5-dimethylcyclohex-2-enone (9.0 g) and potassium iodide (7.5 g) in methanol (50 ml). After stirring for a period of 18 hours the mixture was filtered and the filtrate concentrated by evaporation under reduced pressure. The residue was mixed with dilute (8% w/v) hydrochloric acid and extracted with diethyl ether (2 × 100 ml). The combined ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. After removal of the ether by evaporation under reduced pressure the residual oil was purified by distillation. 5,5-Dimethylcyclohex-2-enone was obtained as a pale yellow oil, b.p. 75° C./17 mm Hg.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a flame-dried 100 mL round-bottomed flask containing lithium aluminum hydride (0.95 g, 24.4 mmol, 0.5 mol equiv) in 35 mL anhydrous ether under nitrogen atmosphere at 0° C. was added 8.20 g (48.7 mmol) 3-ethoxy-5,5-dimethylcyclohex-2-en-l-one (10) portionwise through a syringe as a solution in 10 mL anhydrous ether. The reaction mixture was allowed to warm to room temperature, and after 4h, TLC. analysis indicated complete consumption of starting material. The reaction mixture was then cooled to 0° C. before the cautious addition of 50 mL water, and the contents of the flask were then poured into a 500 mL Edenmeyer flask containing 150 mL ice-cold 10% H2SO4. The mixture was then extracted with ether (2×200 mL), and the combined organics were washed successively with water (100 mL), and saturated aqueous NaHCO3 (100 mL), dried over Na2SO4, and concentrated under diminished pressure to give 6.05 g (quantitative) of the dimethylenone (Rf 0.55, 2:1 hexane/ethyl acetate). 1H NMR (400 MHz, CDCl3) δ1.05 (s, 6H, geminal-CH3 's), 2.23 (dd, 2H, 4-H), 2.28 (s, 2H, 6-H), 6.03 (ddd, 1H, 2-H), 6.87 ppm (ddd, 1H, 3-H). ##STR5##
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethylcyclohex-2-enone
Reactant of Route 2
5,5-Dimethylcyclohex-2-enone
Reactant of Route 3
5,5-Dimethylcyclohex-2-enone
Reactant of Route 4
5,5-Dimethylcyclohex-2-enone
Reactant of Route 5
5,5-Dimethylcyclohex-2-enone
Reactant of Route 6
5,5-Dimethylcyclohex-2-enone

Citations

For This Compound
539
Citations
XS Wang, MM Zhang, H Jiang, CS Yao, SJ Tu - Tetrahedron, 2007 - Elsevier
Three series of N-arylquinoline derivatives were synthesized by the three-component reactions of arylaldehyde, 3-arylamino-5,5-dimethylcyclohex-2-enone, and active methylene …
Number of citations: 115 www.sciencedirect.com
Y Zhang, Z Shang - Chinese Journal of Chemistry, 2010 - Wiley Online Library
An efficient and green approach to the synthesis of 2,2′‐arylmethylene bis(3‐hydroxy‐5,5‐dimethylcyclohex‐2‐enone) using L‐histidine as the catalyst is described. In addition, room …
Number of citations: 20 onlinelibrary.wiley.com
H Boulebd, A Bouraiou, S Bouacida… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title molecule, C14H17NO, the 5,5-dimethylcyclohex-2-enone moiety is attached to an aniline group, the dihedral angle subtended [54.43 (3)] indicating a significant twist. The …
Number of citations: 1 scripts.iucr.org
F Al-Omran, RM Mohareb, AA El-Khair - Medicinal Chemistry Research, 2014 - Springer
Abstract Treatment of 1-(benzothiazol-2-yl-thio)-acetonitrile 1 with 5,5-dimethyl-1,3-cyclohexanedione-(dimedone) 2 and aromatic aldehyde 3a, b in refluxing ethanol containing a …
Number of citations: 16 link.springer.com
EJ Kikta Jr, JF Bieron - Organic Magnetic Resonance, 1976 - Wiley Online Library
The formation of 3‐benzylamino‐5,5‐dimethylcyclohex‐2‐enone has been found to proceed through the initial formation of its enol‐imine tautomer. The enol‐imine has been isolated …
A Stikute, K Skestere, I Mierina, A Mishnev… - Acta Crystallographica …, 2018 - scripts.iucr.org
In the title compound, C16H20O4, a new starting compound for the synthesis of various heterocycles, the partially saturated six-membered ring adopts a sofa conformation. An …
Number of citations: 2 scripts.iucr.org
XS Wang, MM Zhang, H Jiang, DQ Shi, SJ Tu… - …, 2006 - thieme-connect.com
Improved and green syntheses of 9, 10-diarylacridine-1, 8-dione and indenoquinoline derivatives were accomplished by the reactions of 3-anilino-5, 5-dimethylcyclohex-2-enones, …
Number of citations: 65 www.thieme-connect.com
D Thakur, M Kaur, DS Malhi, S Garg, A Sharma… - Monatshefte für Chemie …, 2021 - Springer
Tetraketones with their diversified biological potencies became a highly significant class of oxygen-containing organic compounds. These are prepared by applying a simple …
Number of citations: 2 link.springer.com
I Inhülsen, J Kopf, P Margaretha - Helvetica Chimica Acta, 2008 - Wiley Online Library
The title cyclohexenone 1d undergoes photodimerization selectively at the exocyclic CC bond to give a 1 : 1 mixture of 1,2‐dialkynyl‐1,2‐dimethylcyclobutanes 6 and 7. On irradiation …
Number of citations: 14 onlinelibrary.wiley.com
XS Wang, MM Zhang, DQ Shi, SJ Tu… - Journal of Chemical …, 2006 - journals.sagepub.com
An improved and green synthesis of 9-arylacridine-1,8-dione derivatives was accomplished by the reaction of 3-amino-5,5-dimethylcyclohex-2-enone, arylaldehydes and 1,3-dicarbonyl …
Number of citations: 6 journals.sagepub.com

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